

# A Comparative Analysis of Desogestrel and Other Third-Generation Progestins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **desogestrel** with other prominent third-generation progestins, namely gestodene and norgestimate. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in their understanding of the nuanced differences between these compounds.

# **Introduction to Third-Generation Progestins**

Third-generation progestins were developed with the aim of minimizing the androgenic side effects associated with earlier progestins, while maintaining high contraceptive efficacy.[1] **Desogestrel**, gestodene, and norgestimate are all structurally related to levonorgestrel, a second-generation progestin.[2] Their modifications were designed to increase selectivity for the progesterone receptor and reduce binding to the androgen receptor.[1]

# **Comparative Data**

The following tables summarize key quantitative data comparing **desogestrel**, gestodene, and norgestimate.

## **Table 1: Receptor Binding Affinity**

The relative binding affinity (RBA) for progesterone and androgen receptors is a critical determinant of a progestin's activity and side-effect profile. A higher RBA for the progesterone



receptor indicates greater progestogenic potency, while a lower RBA for the androgen receptor suggests a more favorable, less androgenic profile.

| Progestin                                             | Relative Binding Affinity<br>(RBA) for Progesterone<br>Receptor (Progesterone =<br>100) | Relative Binding Affinity<br>(RBA) for Androgen<br>Receptor (DHT = 100) |
|-------------------------------------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| 3-keto-desogestrel (active metabolite of Desogestrel) | ~900                                                                                    | 11.8 - 15.4                                                             |
| Gestodene                                             | ~900                                                                                    | 15.4                                                                    |
| Norgestimate                                          | ~100                                                                                    | 0.3                                                                     |
| Levonorgestrel (Second-<br>Generation for comparison) | ~500                                                                                    | 22.0                                                                    |

Data compiled from multiple sources.

# Table 2: Impact on Sex Hormone-Binding Globulin (SHBG)

Progestins with androgenic properties can displace testosterone from sex hormone-binding globulin (SHBG), leading to an increase in free testosterone and potential androgenic side effects. The impact of third-generation progestins on SHBG levels is therefore an important consideration.



| Progestin                                         | Effect on SHBG Levels (in combination with Ethinyl Estradiol) |
|---------------------------------------------------|---------------------------------------------------------------|
| Desogestrel                                       | Does not counteract the estrogen-induced increase in SHBG.    |
| Gestodene                                         | Does not counteract the estrogen-induced increase in SHBG.    |
| Norgestimate                                      | Does not counteract the estrogen-induced increase in SHBG.    |
| Levonorgestrel (Second-Generation for comparison) | Tends to attenuate the estrogen-induced increase in SHBG.     |

Data compiled from multiple sources.

# **Table 3: Metabolic Effects - Lipid Profile**

The influence of progestins on lipid metabolism is a key aspect of their safety profile. The following table outlines the approximate percentage changes in key lipid parameters associated with the use of combined oral contraceptives containing these progestins.

| Progestin (in combination with Ethinyl Estradiol) | Change in HDL<br>Cholesterol                                   | Change in LDL<br>Cholesterol             | Change in<br>Triglycerides                                               |
|---------------------------------------------------|----------------------------------------------------------------|------------------------------------------|--------------------------------------------------------------------------|
| Desogestrel                                       | +12% to +12.8%[3][4]                                           | -12% to +10.6%                           | +25% to +61.3%                                                           |
| Gestodene                                         | Significant increase<br>(except in monophasic<br>preparations) | Slight increase to no significant change | Increased, but to a<br>lesser extent than<br>desogestrel<br>combinations |
| Norgestimate                                      | +8% to +16%                                                    | Significant decrease                     | +24% to +78%                                                             |

Values are approximate and can vary based on the specific formulation and study population.

# Table 4: Risk of Venous Thromboembolism (VTE)



An important safety consideration for all combined oral contraceptives is the risk of venous thromboembolism. The table below presents the adjusted odds ratios (OR) for VTE associated with third-generation progestins compared to non-users and to the second-generation progestin, levonorgestrel.

| Progestin    | Adjusted Odds Ratio (OR) for VTE vs. Non-Users | Adjusted Odds Ratio (OR) for VTE vs. Levonorgestrel |
|--------------|------------------------------------------------|-----------------------------------------------------|
| Desogestrel  | 4.28                                           | 1.5 - 2.2                                           |
| Gestodene    | 3.64                                           | 1.5 - 2.1                                           |
| Norgestimate | 2.53                                           | No significant difference                           |

Odds ratios can vary between studies due to different methodologies and study populations.

# Experimental Protocols Competitive Radioligand Binding Assay for Progesterone and Androgen Receptors

Objective: To determine the relative binding affinity of test compounds (e.g., **desogestrel**, gestodene, norgestimate) to the progesterone and androgen receptors.

Principle: This assay is based on the competition between a radiolabeled ligand (e.g., <sup>3</sup>H-progesterone or <sup>3</sup>H-dihydrotestosterone) and an unlabeled test compound for binding to a limited number of receptors. The amount of radiolabeled ligand displaced by the test compound is proportional to the affinity of the test compound for the receptor.

#### Materials:

- Receptor source: Uterine cytosol for progesterone receptor, prostate cytosol for androgen receptor, or recombinant human receptors.
- Radiolabeled ligand: <sup>3</sup>H-progesterone or <sup>3</sup>H-dihydrotestosterone.
- Unlabeled test compounds (desogestrel, gestodene, norgestimate) and reference standards (progesterone, DHT).



- Assay buffer.
- Scintillation cocktail and scintillation counter.

#### Procedure:

- Preparation of Receptor Cytosol: Homogenize the target tissue (e.g., rat uterus or prostate)
   in buffer and centrifuge to obtain the cytosol fraction containing the receptors.
- Incubation: In a series of tubes, incubate a fixed concentration of the receptor preparation
  and the radiolabeled ligand with increasing concentrations of the unlabeled test compound.
  Include control tubes with no test compound (total binding) and tubes with a large excess of
  unlabeled standard to determine non-specific binding.
- Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptorbound radioligand from the free radioligand. This is commonly achieved by dextran-coated charcoal adsorption or filtration.
- Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The relative binding affinity (RBA) is then calculated relative to the reference standard.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Sex Hormone-Binding Globulin (SHBG)

Objective: To quantify the concentration of SHBG in serum samples from individuals treated with different progestins.

Principle: This is a sandwich ELISA. A capture antibody specific for SHBG is coated onto the wells of a microplate. The sample containing SHBG is added, and the SHBG binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added and binds to a different epitope on the SHBG.

## Validation & Comparative





Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the concentration of SHBG in the sample.

#### Materials:

- Microplate pre-coated with anti-SHBG capture antibody.
- Serum samples, standards, and controls.
- Biotinylated anti-SHBG detection antibody.
- Streptavidin-HRP conjugate.
- TMB substrate solution.
- Stop solution.
- Wash buffer.
- Microplate reader.

#### Procedure:

- Sample and Standard Preparation: Prepare serial dilutions of the SHBG standard to generate a standard curve. Dilute serum samples as required.
- Incubation with Capture Antibody: Add standards, controls, and samples to the wells of the microplate and incubate to allow SHBG to bind to the immobilized antibody.
- Washing: Wash the plate to remove unbound substances.
- Incubation with Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
- Washing: Wash the plate.
- Incubation with Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.



- Washing: Wash the plate.
- Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for color development.
- Stopping the Reaction: Add the stop solution to each well.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the SHBG concentration in the samples by interpolating their absorbance values on the standard curve.

# Hershberger Bioassay for Androgenic and Anti-Androgenic Activity

Objective: To assess the in vivo androgenic or anti-androgenic activity of a test substance.

Principle: The Hershberger bioassay is based on the weight changes of five androgen-dependent tissues in castrated male rats: the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis. An increase in the weight of these tissues indicates androgenic activity, while an inhibition of the testosterone-induced weight gain indicates anti-androgenic activity.

#### Materials:

- Peripubertal male rats.
- Test substance (e.g., desogestrel, gestodene, norgestimate).
- Testosterone propionate (TP) as a reference androgen.
- Vehicle for administration.
- Surgical equipment for castration.
- Analytical balance.



#### Procedure:

- Animal Preparation: Castrate peripubertal male rats and allow them to recover for a specified period.
- Dosing:
  - Androgenic Assay: Administer the test substance daily for 10 consecutive days to different dose groups. A vehicle control group and a positive control group (treated with TP) are also included.
  - Anti-androgenic Assay: Administer the test substance daily in combination with a constant dose of TP for 10 consecutive days. A control group receiving only TP and the vehicle is included.
- Necropsy and Tissue Collection: On the day after the last dose, euthanize the animals and carefully dissect the five androgen-dependent tissues.
- Tissue Weighing: Record the wet weight of each tissue.
- Data Analysis: Compare the mean tissue weights of the treated groups to the respective
  control groups using statistical analysis (e.g., ANOVA followed by Dunnett's test). A
  statistically significant increase in the weight of at least two of the five tissues indicates
  androgenic activity. A statistically significant decrease in the weight of at least two of the five
  tissues in the anti-androgenic assay indicates anti-androgenic activity.

### **Visualizations**





Click to download full resolution via product page

Caption: Progestin Signaling Pathway





Click to download full resolution via product page

Caption: Competitive Binding Assay Workflow





Click to download full resolution via product page

Caption: Development of Third-Generation Progestins

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Plasma lipids and desogestrel and ethinyl estradiol: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. The effects of different formulations of oral contraceptive agents on lipid and carbohydrate metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized study on the influence of oral contraceptives containing ethinylestradiol combined with drospirenone or desogestrel on lipid and lipoprotein metabolism over a period of 13 cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Desogestrel and Other Third-Generation Progestins]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1670305#desogestrel-compared-to-other-third-generation-progestins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com